molecular formula C14H11N3O3 B13689605 Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13689605
M. Wt: 269.25 g/mol
InChI Key: SPPYWKFVYIMHKG-UHFFFAOYSA-N
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Description

Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that combines the structural features of quinoline and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 6-quinolyl ether with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and sodium azide to yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Corresponding quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication. The quinoline moiety is known to intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-(6-quinolyl)propanoate
  • Quinolin-6-yloxyacetamides
  • 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Uniqueness

Ethyl 3-(6-Quinolyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both quinoline and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

ethyl 3-quinolin-6-yl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C14H11N3O3/c1-2-19-14(18)13-16-12(17-20-13)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,2H2,1H3

InChI Key

SPPYWKFVYIMHKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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